molecular formula C39H69NO14 B1222748 2'-O-Acetylerythromycin A CAS No. 992-69-8

2'-O-Acetylerythromycin A

Número de catálogo: B1222748
Número CAS: 992-69-8
Peso molecular: 776 g/mol
Clave InChI: CVBHEIRZLPKMSH-SNWVVRALSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2'-O-Acetylerythromycin A, also referred to in research as erythromycin acistrate, is a semi-synthetic derivative of the macrolide antibiotic erythromycin A. It functions as a prodrug, a biologically inactive compound that undergoes conversion in the body to release the active parent drug. The primary research value of this compound lies in its modified pharmacokinetic properties compared to erythromycin itself. The 2'-O-acetyl ester moiety alters the molecule's solubility and stability, which can influence its oral bioavailability and absorption profile in experimental models . Studies in experimental infections have demonstrated that this compound is hydrolyzed in vivo to yield antibacterial levels of active erythromycin, showing efficacy against susceptible bacterial strains such as Staphylococcus aureus and Streptococcus pneumoniae . Its mechanism of action is therefore identical to that of erythromycin after hydrolysis, which involves binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. Researchers utilize this prodrug primarily in pharmacological and microbiological studies to investigate prodrug strategies for improving drug delivery, absorption, and the overall therapeutic efficacy of macrolide antibiotics . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Propiedades

Número CAS

992-69-8

Fórmula molecular

C39H69NO14

Peso molecular

776 g/mol

Nombre IUPAC

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] acetate

InChI

InChI=1S/C39H69NO14/c1-15-27-39(11,47)32(43)21(4)29(42)19(2)17-37(9,46)34(54-36-31(51-25(8)41)26(40(12)13)16-20(3)49-36)22(5)30(23(6)35(45)52-27)53-28-18-38(10,48-14)33(44)24(7)50-28/h19-24,26-28,30-34,36,43-44,46-47H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,26+,27-,28+,30+,31-,32-,33+,34-,36+,37-,38-,39-/m1/s1

Clave InChI

CVBHEIRZLPKMSH-SNWVVRALSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O

SMILES isomérico

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O

SMILES canónico

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O

Sinónimos

2'-acetyl erythromycin stearate salt
erythromycin 2'-acetate
erythromycin acistrate

Origen del producto

United States

Chemical Synthesis of 2 O Acetylerythromycin a

Precursor Material Preparation and Handling (Erythromycin A)

Erythromycin (B1671065) A, the precursor for producing 2'-O-Acetylerythromycin A, is a macrolide antibiotic produced by the soil bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus) through a complex fermentation process. acs.orgmdpi.comdrugbank.com Standard-grade erythromycin primarily consists of Erythromycin A, which has the highest antibacterial activity, along with smaller amounts of related compounds like erythromycins B, C, and D. wikipedia.org

The structure of Erythromycin A is complex, featuring a 14-membered lactone ring, ten stereogenic centers, and two sugar moieties: L-cladinose and D-desosamine. indiaenvironmentportal.org.inwikipedia.org The D-desosamine sugar, attached at the C-5 position, contains the 2'-hydroxyl group that is the target for acetylation. indiaenvironmentportal.org.in The tertiary amine on this same sugar imparts a basic character to the molecule. indiaenvironmentportal.org.in

A crucial chemical characteristic of Erythromycin A is its instability in acidic conditions (pH 4 or below), where it undergoes intramolecular degradation to form the inactive anhydroerythromycin A spiroketal. uomus.edu.iqresearchgate.net This sensitivity is due to the arrangement of the ketone at C-9 and the hydroxyl groups at C-6 and C-12. uomus.edu.iq Therefore, handling of the precursor material must be conducted at or near neutral pH to prevent degradation. uomus.edu.iq For laboratory synthesis, high-quality Erythromycin A is typically sourced from commercial suppliers. researchgate.net

Regioselective Acetylation Strategies at the 2'-Hydroxyl Position

Erythromycin A possesses multiple hydroxyl groups (at the 2', 4", 6, 11, and 12 positions), making regioselective functionalization a significant chemical challenge. researchgate.netnih.govscholaris.ca However, these hydroxyl groups exhibit differential reactivity, which can be exploited for selective synthesis. iupac.org The 2'-hydroxyl group on the desosamine (B1220255) sugar is the most reactive of the secondary hydroxyls, a property that is central to the synthesis of this compound. scholaris.caiupac.org

The high reactivity of the 2'-hydroxyl group allows for its direct and selective acetylation. This enhanced reactivity is attributed to the neighboring 3'-dimethylamino group, which acts as an intramolecular catalyst. iupac.org A common and efficient method involves reacting Erythromycin A with an acetylating agent, such as acetic anhydride, in the presence of a mild base like triethylamine. iupac.org This approach readily yields the pure 2'-acetyl derivative, demonstrating the inherent reactivity differences among the hydroxyl sites. iupac.org The presence of a base is not always essential for the protection of the hydroxyl group but is commonly used in the procedure. google.com

While direct acetylation of the 2'-position is straightforward, protecting group chemistry is a cornerstone of synthesizing other erythromycin analogs where different hydroxyl groups are the targets. epo.org To functionalize less reactive hydroxyls, such as the one at C-11, the more reactive 2'- and 4"-hydroxyls often need to be blocked with protecting groups. nih.govnih.gov Common protecting groups for hydroxyls include acetyl and various silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). google.comepo.orgumich.edu

For instance, to achieve methylation at the C-6 position for the synthesis of Clarithromycin (B1669154), the 2'-hydroxyl and the 9-ketone are often protected first (e.g., as an oxime derivative). nih.gov In the specific synthesis of this compound, the high intrinsic reactivity of the 2'-OH group means that protection of the other hydroxyls is generally not required, simplifying the synthetic route considerably. scholaris.caiupac.org The acetyl group itself can serve as a protecting group for the 2'-hydroxyl when subsequent reactions are planned at other sites on the macrolide. nih.gov

To enhance the rate and efficiency of acylation reactions, various catalysts can be employed. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that can significantly accelerate the synthesis of acetylated erythromycin derivatives. highfine.com When DMAP is used as a catalyst with acetic anhydride, the reaction time for producing tri-O-acetylated erythromycin can be reduced from 10 days to 24 hours at the same temperature, with high yields. highfine.com While this example refers to tri-acetylation, the catalytic principle applies to accelerating the acetylation at the most reactive 2'-position as well.

More advanced catalytic strategies have also been explored. Peptide-based catalysts have been developed to alter the inherent reactivity of the hydroxyl groups on Erythromycin A, allowing for selective functionalization. nih.gov While these catalysts can be designed to target specific sites, direct acetylation remains the most common method for producing this compound due to the favorable intrinsic reactivity of the 2'-hydroxyl group. nih.goviupac.org

Optimization of Reaction Conditions and Yields

The yield and regioselectivity of synthetic modifications to Erythromycin A are highly dependent on the reaction conditions. Key parameters that are optimized include the choice of solvent, base, and the specific acetylating reagent. nih.gov For reactions involving erythromycin derivatives, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often indispensable. nih.govsioc-journal.cn Sometimes, a mixture of polar aprotic solvents with non-polar solvents is found to be most effective. researchgate.net

The optimization process involves systematically varying these parameters to maximize the yield of the desired 2'-O-acetylated product while minimizing the formation of byproducts, such as di- or tri-acetylated erythromycin or products resulting from acetylation at other hydroxyl sites. Research into the regioselective methylation of erythromycin oxime derivatives has shown that the choice of solvent mixture (e.g., toluene-DMSO) and the concentration of reactants are critical for achieving high selectivity. sioc-journal.cn Similar principles apply to acetylation, where careful control of stoichiometry, temperature, and reaction time is necessary to ensure a high yield of the mono-acetylated target compound. nih.gov

Table 1: Factors Influencing the Synthesis of this compound

Parameter Influence on Reaction Examples
Solvent Affects solubility of reactants and can influence regioselectivity. Polar aprotic solvents are often preferred. nih.gov Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Toluene-DMSO mixtures. researchgate.netnih.govsioc-journal.cn
Base Neutralizes the acid byproduct (e.g., acetic acid) and can act as a catalyst. Triethylamine, Pyridine. iupac.orghighfine.com
Catalyst Increases the rate of reaction, allowing for milder conditions and shorter reaction times. 4-Dimethylaminopyridine (DMAP), Peptide-based catalysts. nih.govhighfine.com
Reagent The choice of acetylating agent affects reactivity. Acetic Anhydride, Acetyl Chloride. iupac.orgacs.org
Temperature Controls the reaction rate; lower temperatures can sometimes improve selectivity. -78 °C to 25 °C. iupac.orghighfine.com

Analytical Verification of Synthetic Products

After synthesis, the identity and purity of this compound must be confirmed using various analytical methods. The validation of these analytical procedures is crucial to ensure they are suitable for their intended purpose. europa.eu

A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of the product and separating it from the starting material (Erythromycin A) and any byproducts. indiaenvironmentportal.org.in Due to the poor UV absorbance of macrolides, detection can be challenging. indiaenvironmentportal.org.in Therefore, HPLC is often coupled with more sensitive detection methods like coulometric detection, amperometric detection, or mass spectrometry (LC-MS). indiaenvironmentportal.org.indss.go.th

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compound, verifying the addition of a single acetyl group to the Erythromycin A molecule. nih.govebi.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) is essential for structural elucidation. It provides detailed information about the molecular structure, confirming that the acetylation occurred specifically at the 2'-hydroxyl position by observing characteristic shifts in the signals of nearby protons and carbons. researchgate.netnih.gov

Infrared (IR) Spectroscopy can be used to identify the presence of key functional groups, such as the ester carbonyl group introduced during acetylation. researchgate.net

The validation of these analytical methods involves establishing several performance characteristics, including accuracy, precision, specificity, linearity, and robustness, to ensure reliable and accurate results. europa.euamericanpharmaceuticalreview.comulisboa.pt

Chromatographic Separation Techniques

Following the synthesis, purification of this compound from the reaction mixture is essential to remove unreacted starting materials, byproducts (e.g., di-acetylated erythromycin), and other impurities. Chromatographic methods are the most effective and widely used techniques for this purpose.

Column Chromatography is a standard method for the purification of this compound on a laboratory scale. The crude product mixture is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system, the mobile phase, is then passed through the column to elute the different components at different rates based on their polarity. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often employed. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297), with an increasing proportion of ethyl acetate, can effectively separate this compound from the more polar Erythromycin A and less polar byproducts. Fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) provides a more rapid and higher resolution method for both the analysis and purification of this compound. indiaenvironmentportal.org.inindiaenvironmentportal.org.in Reversed-phase HPLC is particularly well-suited for this separation. nih.gov In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and a buffered aqueous solution. indiaenvironmentportal.org.in The components of the mixture are separated based on their hydrophobicity, with the more polar, unreacted Erythromycin A eluting earlier than the more hydrophobic this compound. Preparative HPLC can be used to isolate larger quantities of the highly pure compound.

Spectroscopic Confirmation (e.g., NMR, IR, High-Resolution MS)

The definitive identification and structural confirmation of the purified this compound are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise molecular structure.

¹H NMR: The proton NMR spectrum provides key information. The most telling signal is the downfield shift of the proton at the 2'-position (H-2') compared to its position in the spectrum of Erythromycin A. This shift is a direct consequence of the deshielding effect of the newly introduced acetyl group. The appearance of a new singlet at approximately 2.1 ppm, integrating to three protons, corresponds to the methyl protons of the acetyl group.

¹³C NMR: The carbon NMR spectrum will show a new signal in the carbonyl region (around 170 ppm) corresponding to the ester carbonyl carbon of the acetyl group. Additionally, a signal for the methyl carbon of the acetyl group will appear in the aliphatic region (around 21 ppm). The chemical shift of the C-2' carbon will also be affected by the acetylation.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit a characteristic strong absorption band for the ester carbonyl (C=O) stretching vibration, typically in the range of 1730-1750 cm⁻¹. This is distinct from the lactone carbonyl absorption already present in the Erythromycin A backbone. Other characteristic peaks for hydroxyl (O-H) and C-O stretching vibrations will also be present.

High-Resolution Mass Spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compound. For this compound (C₃₉H₆₉NO₁₄), the monoisotopic mass is 775.4718 g/mol . ebi.ac.uk HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with high precision. A close agreement between the experimentally measured mass and the calculated theoretical mass confirms the elemental formula and, in conjunction with the other spectroscopic data, verifies the identity of this compound.

Spectroscopic Data for this compound

Spectroscopic Technique Key Observation Interpretation
¹H NMR Downfield shift of H-2' proton; New singlet around 2.1 ppm (3H) Confirms acetylation at the 2'-position; Presence of acetyl methyl protons
¹³C NMR New signal around 170 ppm; New signal around 21 ppm Presence of ester carbonyl carbon; Presence of acetyl methyl carbon
IR Strong absorption band at ~1740 cm⁻¹ Stretching vibration of the ester C=O group
HRMS Measured m/z matches calculated mass for C₃₉H₆₉NO₁₄ Confirms elemental composition and molecular weight

Table of Mentioned Compounds

Compound Name
This compound
Erythromycin A
Acetic anhydride
Acetyl chloride
Silica gel
Hexane
Ethyl acetate

Synthesis and Characterization of Derivatives and Analogues of 2 O Acetylerythromycin a

Design Principles for Novel Macrolide Structures

The creation of new macrolide antibiotics is not a random endeavor but a guided process rooted in deep understanding of molecular interactions and synthetic strategy. Two prominent philosophies govern the design of novel structures: rational design and diversity-oriented synthesis.

Rational Design Based on Target Interaction Hypotheses

Rational drug design leverages high-resolution structural data of the antibiotic bound to its target, the bacterial ribosome, to inform the synthesis of more effective analogues. researchgate.net Macrolides function by binding within the nascent peptide exit tunnel of the large ribosomal subunit, physically obstructing the synthesis of new proteins. asm.org The primary goal of rational design is to introduce chemical modifications that enhance binding affinity to this target site or overcome common resistance mechanisms. researchgate.net

A critical target for modification is the interaction between the macrolide and nucleotide A2058 of the 23S rRNA. bohrium.comnih.gov This nucleotide is a key component of the binding pocket. The desosamine (B1220255) sugar, a common feature of macrolides, forms a crucial hydrogen bond with A2058. nih.gov However, a prevalent resistance mechanism involves the methylation of A2058, which disrupts this interaction and prevents the antibiotic from binding effectively. asm.org

Rational design strategies aim to create derivatives that can either bind tightly to the unmodified ribosome or, more importantly, retain activity against ribosomes with a methylated A2058. asm.org This is often achieved by designing molecules with new or enhanced interactions with other residues in the ribosomal tunnel. For instance, the development of ketolides, which replace the cladinose (B132029) sugar with a keto group and often feature an extended side chain, was a direct result of rational design. nih.govmdpi.com These modifications allow for new contacts with the ribosome, compensating for the loss of binding energy caused by A2058 methylation. asm.org

Computational methods, including free energy simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, are essential tools in this process. pnas.orgnih.gov They allow for the in-silico screening of potential candidates by predicting their binding affinity, solubility, and membrane permeability before undertaking complex and costly synthesis. pnas.org

Diversity-Oriented Synthesis Approaches

In contrast to the targeted nature of rational design, diversity-oriented synthesis (DOS) aims to rapidly generate large collections of structurally diverse molecules. rsc.org This strategy explores a broader range of chemical space, with the goal of discovering novel scaffolds and functionalities that may exhibit unexpected biological activity. rsc.orgresearchgate.net

For macrolides, DOS can be applied through combinatorial biosynthesis or chemical synthesis. Combinatorial biosynthesis involves the genetic engineering of the polyketide synthase (PKS) enzymes responsible for building the macrolactone ring. nih.govnih.gov By swapping, deleting, or adding specific catalytic domains within the PKS assembly line, researchers can produce a library of "unnatural" natural products with varied stereochemistry and substitution patterns that would be difficult to achieve through traditional chemical methods. cam.ac.uknih.gov

Chemical DOS approaches often employ a "build/couple/pair" strategy, where a common molecular core is elaborated through a series of branching reaction pathways to create a wide array of final products. researchgate.net This allows for systematic variation in stereochemistry, substitution, and glycosylation, moving beyond the peripheral modifications typical of semi-synthesis. cam.ac.uk The resulting libraries can then be screened for antibacterial activity, potentially revealing entirely new structure-activity relationships that can guide future drug development. rsc.org

Advanced Synthetic Methodologies for Analogues

The chemical synthesis of macrolide analogues is a significant challenge due to the molecule's size, dense stereochemistry, and multiple reactive functional groups. nih.gov Advances in synthetic chemistry have enabled precise modifications at various positions on the 2'-O-Acetylerythromycin A scaffold.

Modification at the Macrolactone Ring System

The 14-membered macrolactone ring is the core scaffold of erythromycin (B1671065) and its derivatives. nih.gov Modifying this ring is a key strategy for creating novel analogues. nih.govnih.gov

One successful approach has been the creation of ketolides , where the L-cladinose sugar at the C3 position is removed and the C3 hydroxyl group is oxidized to a ketone. nih.govresearchgate.net This modification not only changes the ring's conformation but also provides a new anchor point for further derivatization. Another significant modification is the formation of 11,12-cyclic carbamates . nih.govmdpi.com This involves reacting the hydroxyl groups at C11 and C12 to form a rigidifying carbamate (B1207046) ring, which can improve the molecule's binding properties.

More complex modifications include ring-contraction and ring-expansion. For instance, the insertion of a nitrogen atom into the macrolactone ring of erythromycin led to the creation of azithromycin (B1666446), a 15-membered azalide with significantly altered properties. mdpi.com Conversely, ring-closing metathesis (RCM) has been used in the total synthesis of macrolide analogues to form the 14-membered ring from a linear precursor. mdpi.com Other targeted modifications have included the introduction of fluorine at the C8 position or altering the substitution at C12. nih.govmdpi.com

Table 1: Examples of Synthetic Modifications to the Erythromycin Macrolactone Ring
Modification TypePosition(s)Description of Chemical ChangeResulting Analogue ClassReference
OxidationC3Oxidation of the C3-hydroxyl group to a ketone (after removal of cladinose).Ketolides nih.gov
Cyclic Carbamate FormationC11, C12Reaction of the C11 and C12 hydroxyl groups with reagents like phosgene (B1210022) or carbonyldiimidazole (CDI) to form a five-membered cyclic carbamate.Carbamate-containing ketolides (e.g., Telithromycin) nih.govmdpi.com
Ring Expansion (Beckmann rearrangement)C9-N-C10Insertion of a nitrogen atom into the macrolactone ring.Azalides (e.g., Azithromycin) mdpi.com
FluorinationC8Electrophilic fluorination using reagents like Selectfluor™.Fluoro-ketolides nih.govmdpi.com
Ring-Closing Metathesis (RCM)Varies (Total Synthesis)Formation of the macrocycle from a linear diene precursor using a Grubbs catalyst.Synthetic macrolides mdpi.com

Derivatization of Desosamine and Cladinose Sugar Moieties

The two sugar moieties attached to the erythromycin core, D-desosamine and L-cladinose, are critical for its activity and offer prime targets for synthetic modification. nih.gov

The desosamine sugar is essential for binding to the ribosome. asm.org Its 3'-dimethylamino group is a key interaction point. Modifications at this site are generally subtle to avoid disrupting this crucial interaction. However, derivatization at other positions, such as the 6'-position, has been explored to introduce new functionalities, including small alkyl amines, to create polycationic molecules with potentially improved uptake in certain bacteria. acs.org

The L-cladinose sugar, attached at C3, does not directly interact with the ribosome and is often considered a target for significant modification or complete replacement. pnas.org As mentioned, its removal and subsequent oxidation of the C3-hydroxyl group is the defining step in producing the entire class of ketolide antibiotics. nih.gov In other approaches, the cladinose is replaced with different chemical moieties, often alkyl-aryl side chains, designed to forge new, beneficial interactions within the ribosomal exit tunnel and enhance activity against resistant strains. mdpi.comresearchgate.net

Stereochemical Considerations in Synthesis

Erythromycin A possesses numerous stereocenters, and maintaining the correct three-dimensional arrangement of atoms is paramount for biological activity. Any synthetic strategy, whether it's a semi-synthesis starting from the natural product or a total synthesis building the molecule from scratch, must exert rigorous control over stereochemistry. cam.ac.uknih.gov

In semi-synthetic approaches, reactions must be chosen carefully to avoid epimerization at sensitive positions. For example, when modifying the macrolactone ring, the inherent stereochemistry of the starting material is largely preserved. However, new stereocenters can be created, and their configuration must be controlled. Epoxidation of a double bond, for instance, is often stereoselective due to the directing influence of nearby functional groups on the macrocycle. mdpi.com

In total synthesis, establishing each stereocenter correctly is a major focus. Modern asymmetric synthesis methods, such as substrate-controlled aldol (B89426) reactions, Sharpless asymmetric dihydroxylation, and chelation-controlled Grignard reactions, are employed to build the linear precursor with the correct stereochemistry before the final macrolactonization step. nih.govacs.org The complexity and stereochemical density of erythromycin have made its total synthesis a landmark achievement and a testing ground for new stereoselective reactions. nih.govacs.org

Structural Elucidation of Novel Derivatives

The definitive identification and characterization of novel derivatives and analogues of this compound rely on a combination of advanced analytical techniques. The complexity of the macrolide structure, with its numerous stereocenters and conformational flexibility, necessitates a multi-faceted approach to unambiguously determine the three-dimensional architecture. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

Advanced NMR Spectroscopic Techniques (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of erythromycin derivatives in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, two-dimensional (2D) techniques are essential for assembling the complete molecular puzzle.

Detailed structural assignments for novel analogues are achieved using a suite of 2D NMR experiments. Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of connections within the macrolide ring and the sugar moieties. For complete assignment of all proton and carbon signals, heteronuclear correlation experiments are indispensable. The Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded carbon and proton atoms. At the same time, the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is critical for connecting different structural fragments, such as the aglycone to the cladinose and desosamine sugars. pnas.org

Beyond establishing connectivity, NMR is uniquely capable of providing insights into the three-dimensional shape and stereochemistry of these molecules in solution. The Nuclear Overhauser Effect (NOE) is central to this analysis. An NOE is observed between two protons that are close in space (typically <5 Å), regardless of whether they are connected through bonds. In a Nuclear Overhauser Effect Spectroscopy (NOESY) or Transferred NOESY (TRNOESY) experiment, cross-peaks indicate spatial proximity. researchgate.net This information is vital for:

Determining Relative Stereochemistry: The spatial relationships revealed by NOEs help confirm the relative configuration of newly introduced substituents or modifications.

Conformational Analysis: Erythromycin derivatives are known to exist in a dynamic equilibrium between different conformations, most notably the "folded-out" and "folded-in" forms. rsc.orgmdpi.com The presence and intensity of specific NOE cross-peaks can be used to determine the predominant conformation in a given solvent. mdpi.com For instance, NOEs between protons on the aglycone and the sugar rings can define the orientation of the sugars relative to the macrolide core. rsc.org

The table below summarizes key ¹H NMR signals and NOE correlations that are typically analyzed to elucidate the structure and conformation of erythromycin derivatives.

Proton(s) Typical δ (ppm) in CDCl₃ Key 2D NMR Correlations Structural Information Gleaned
H-3' (Desosamine)~3.2-3.4COSY with H-2', H-4'; HMBC to C-5 (aglycone)Confirms attachment of desosamine sugar to C-5 of the macrolide ring.
H-1'' (Cladinose)~4.5-4.7COSY with H-2''; HMBC to C-3 (aglycone)Confirms attachment of cladinose sugar to C-3 of the macrolide ring.
N(CH₃)₂ (Desosamine)~2.2-2.4Singlet; HMBC to C-3'Identifies the dimethylamino group on the desosamine sugar.
2'-O-Acetyl (CH₃)~2.1Singlet; HMBC to C-2' (desosamine)Confirms the position of the acetyl group on the desosamine sugar.
H-11 / H-12VariableNOESY cross-peaks to various ring protonsDefines the folding of the macrolide ring ("folded-in" vs "folded-out"). rsc.orgmdpi.com

Mass Spectrometry Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of novel this compound derivatives and for obtaining structural information through fragmentation analysis. Electrospray Ionization (ESI) is a common soft ionization technique that generates protonated molecular ions [M+H]⁺, allowing for accurate molecular weight determination. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights. In an MS/MS experiment, the parent [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For erythromycin derivatives, fragmentation typically proceeds through a series of predictable losses of the sugar moieties and subsequent cleavages of the macrolide ring. nih.govnih.gov

Key fragmentation pathways include:

Loss of the Cladinose Sugar: A primary fragmentation step is often the neutral loss of the L-cladinose sugar from the C-3 position of the aglycone.

Loss of the Desosamine Sugar: The D-desosamine sugar (with the 2'-O-acetyl group) is cleaved from the C-5 position.

Dehydration: Loss of one or more water molecules from the aglycone is a common fragmentation event. nih.gov

Ring Fragmentation: Following the loss of the sugars, the remaining aglycone ring undergoes a series of cleavages, providing information about modifications to the macrolide core itself. nih.gov

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the parent and fragment ions, which in turn enables the calculation of their elemental composition, confirming the identity of each piece. nih.gov

The following table details common fragment ions observed in the ESI-MS/MS analysis of erythromycin A derivatives. The exact masses will vary depending on the specific modifications in the novel analogue.

Fragment Ion (m/z) Description of Loss Structural Implication
[M+H - 158]⁺Loss of neutral cladinose sugarConfirms the presence and identity of the cladinose moiety.
[M+H - 200]⁺Loss of neutral 2'-O-acetyl-desosamine sugarConfirms the presence and identity of the acetylated desosamine moiety.
[M+H - 158 - 18]⁺Loss of cladinose and one water moleculeIndicates dehydration of the aglycone after initial sugar loss. nih.gov
158Protonated desosamine sugarDirect observation of the amino sugar fragment.

X-ray Crystallography for Absolute Configuration and Conformation

While NMR provides information about the structure in solution, single-crystal X-ray crystallography gives an exact and unambiguous picture of the molecule's three-dimensional structure in the solid state. This technique is the gold standard for determining the absolute configuration of stereocenters and for visualizing the precise conformational arrangement of the macrolide ring and its substituents. rsc.orgnih.gov

The process involves growing a high-quality single crystal of the novel derivative, which is then irradiated with X-rays. The diffraction pattern of the X-rays is measured and used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

X-ray crystallography has been used to:

Confirm the stereochemistry of newly introduced chiral centers.

Characterize the conformation of the 14-membered lactone ring, which can be compared to the parent compound and computational models. rsc.orgnih.gov

Analyze intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Studies comparing the crystal structure of erythromycin A derivatives to their solution structure determined by NMR have shown that the solid-state conformation (often a "folded-out" type) typically represents one of the low-energy conformations present in solution. rsc.orgscirp.org

Crystallographic Parameter Information Provided Example Finding for an Erythromycin A Derivative rsc.org
Crystal System & Space GroupDescribes the symmetry of the crystal lattice.Monoclinic, P2₁
Unit Cell Dimensions (a, b, c, β)Defines the size and shape of the repeating unit in the crystal.a = 16.0 Å, b = 10.5 Å, c = 17.5 Å, β = 110°
Key Torsion AnglesDefines the conformation of the macrolide ring.C1-C2-C3-C4, C8-C9-C10-C11 etc.
Absolute ConfigurationUnambiguously determines the R/S configuration of all chiral centers.Confirmed the expected stereochemistry inherited from Erythromycin A.

Molecular Mechanism of Action Investigations

Ribosomal Target Binding Studies

Erythromycin's binding site is a well-defined pocket on the 50S ribosomal subunit. This site is strategically located near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for forming peptide bonds. mdpi.com The binding is reversible and primarily involves interactions with the ribosomal RNA (rRNA), although ribosomal proteins also play a crucial role in shaping the binding pocket. mdpi.comnih.gov

Interacting ComponentLocationRole in Binding
23S rRNA Domain V Nascent Peptide Exit TunnelForms the primary binding site for macrolides.
Nucleotide A2058Domain VForms hydrogen bond with the desosamine (B1220255) sugar of erythromycin (B1671065). mdpi.com
Nucleotide A2059Domain VInteracts with the desosamine sugar of erythromycin. mdpi.com
Nucleotide A2062Domain VUndergoes conformational change upon drug binding, contributing to the inhibitory mechanism. pnas.orgpnas.org
23S rRNA Domain II Nascent Peptide Exit TunnelContributes to the formation of the macrolide binding site. nih.gov
Nucleotide U2609Domain VInteracts with certain macrolides; mutations can confer resistance. nih.gov

While rRNA forms the direct binding surface, specific ribosomal proteins are essential for creating and maintaining the three-dimensional architecture of the binding site. Mutations in ribosomal proteins uL4 (formerly L4) and uL22 (formerly L22) have been shown to confer resistance to macrolides. nih.govresearchgate.net These two proteins have extended loops that form a significant constriction point within the NPET. asm.org It is thought that these proteins may not directly participate in binding erythromycin itself but rather influence the conformation of the 23S rRNA within the binding site allosterically. nih.gov However, derivatives of erythromycin have been shown to make direct contact with protein uL4. asm.org

Ribosomal ProteinLocationFunction in Macrolide Interaction
uL4 (L4) Wall of the Nascent Peptide Exit TunnelForms a constriction point with uL22; mutations can cause resistance. asm.orgresearchgate.net
uL22 (L22) Wall of the Nascent Peptide Exit TunnelForms a constriction point with uL4; mutations can cause resistance. nih.govresearchgate.net

The binding of erythromycin to the ribosome is not a static event; it induces significant and functionally important conformational changes within the ribosome. One of the most notable changes is the reorientation of the A2062 nucleotide, which flips out from the tunnel wall to extend into the lumen. pnas.org More significantly, studies have revealed that the binding of a macrolide in the exit tunnel allosterically transmits a conformational change to the PTC, which is over 10 Å away. pnas.orgresearchgate.net This allosteric signal alters the catalytic center, affecting the positioning of key residues like U2585. pnas.org This induced conformational change predisposes the ribosome to halt translation under specific circumstances, demonstrating a functional link between the drug binding site in the tunnel and the catalytic PTC. pnas.orgresearchgate.net

Inhibition of Ribosomal Protein Synthesis

The culmination of erythromycin's interaction with the ribosome is the inhibition of protein synthesis. Early models suggested a simple "plug-in-the-tunnel" mechanism, but current research shows a more sophisticated, context-dependent mode of action. pnas.org

Erythromycin-induced translation arrest is highly dependent on the specific amino acid sequence of the nascent polypeptide being synthesized. pnas.org The drug does not indiscriminately halt all protein synthesis at an early stage. Instead, the ribosome stalls when it encounters specific, problematic combinations of amino acids at the peptidyl transferase center. nih.gov The primary determinant for stalling is a specific sequence motif at the C-terminus of the nascent peptide (the donor substrate in the P-site) and the incoming aminoacyl-tRNA (the acceptor substrate in the A-site). pnas.org The most common stalling motif is [R/K]-X-[R/K], where the first two residues are part of the nascent chain and the third is the incoming amino acid. pnas.orgbiorxiv.org The allosteric changes induced in the PTC by erythromycin binding render the catalytic center unable to efficiently form a peptide bond between these specific donor and acceptor substrates. pnas.orgresearchgate.net

Stalling MotifLocationDescription
[R/K]-X-[R/K] Peptidyl Transferase Center (PTC)A prevalent motif where the penultimate amino acid of the nascent chain is Arginine (R) or Lysine (K), followed by any amino acid (X), and the incoming amino acid is R or K. This combination leads to translation arrest in the presence of macrolides. pnas.orgbiorxiv.org

Molecular and Biochemical Mechanisms of Resistance

Target Site Modification

Alterations within the bacterial ribosome, the target of 2'-O-Acetylerythromycin A, are a primary mechanism of resistance. These modifications prevent or reduce the binding affinity of the antibiotic, allowing protein synthesis to continue unimpeded. nih.govreactgroup.org

The most prevalent mechanism of acquired resistance to macrolides is the post-transcriptional methylation of 23S ribosomal RNA (rRNA). asm.org This modification is catalyzed by a family of enzymes known as Erythromycin (B1671065) Ribosome Methylases (Erm). futurelearn.com These enzymes specifically target and dimethylate a single adenine (B156593) residue, A2058 (Escherichia coli numbering), within domain V of the 23S rRNA. asm.orgoup.com This region is critical for the binding of macrolide, lincosamide, and streptogramin B (MLSB) antibiotics. oup.com

The addition of two methyl groups to the N6 position of A2058 creates steric hindrance, which blocks the binding of macrolides to the ribosome. nih.govresearchgate.net This results in a high-level resistance phenotype, often conferring cross-resistance to all MLSB antibiotics. oup.comfrontiersin.org The genes encoding Erm methyltransferases, such as erm(A), erm(B), and erm(C), are widespread among pathogenic bacteria and are often located on mobile genetic elements like plasmids and transposons, facilitating their dissemination. asm.orgoup.commcmaster.ca The expression of erm genes can be either constitutive or inducible. oup.com In inducible resistance, the presence of a macrolide antibiotic at subinhibitory concentrations triggers the expression of the methylase, leading to resistance. frontiersin.orgmdpi.com

In addition to enzymatic modification, resistance can arise from point mutations in the 23S rRNA gene itself. The most frequently observed mutation is a transition from adenine to guanine (B1146940) at position 2058 (A2058G). nih.govnih.gov This mutation, like adenine methylation, reduces the binding affinity of macrolides for the ribosome. nih.govasm.org

The A2058G mutation confers high-level resistance to 14- and 15-membered macrolides, such as erythromycin and azithromycin (B1666446), as well as lincosamides like clindamycin. oup.com However, its effect on 16-membered macrolides may be less pronounced. oup.com Mutations at other neighboring positions, including A2059, have also been associated with macrolide resistance. asm.org These chromosomal mutations are a significant cause of resistance in several clinical isolates, including Helicobacter pylori and Mycoplasma pneumoniae. nih.gov

Mutations in genes encoding large ribosomal subunit proteins L4 (rplD) and L22 (rplV) can also confer resistance to macrolides. researchgate.netoup.com These two proteins have extended loops that protrude into the nascent peptide exit tunnel (NPET) of the ribosome, in close proximity to the macrolide binding site. researchgate.netnih.gov

Mutations in these proteins typically alter the conformation of the NPET. Some L4 mutations are thought to narrow the tunnel, preventing the antibiotic from reaching its binding site. oup.com In contrast, certain L22 mutations may widen the tunnel, allowing the antibiotic to bind but enabling the nascent polypeptide chain to bypass the obstruction. oup.comnih.gov However, the effects on drug binding can be complex, with some L4 mutants still able to bind erythromycin and some L22 mutants showing reduced binding. nih.govnih.gov These mutations can range from single amino acid substitutions to insertions and deletions. researchgate.netnih.gov While often conferring broad macrolide resistance, some mutations exhibit antibiotic-specific effects. researchgate.net

Table 1: Effects of Selected L4 and L22 Ribosomal Protein Mutations on Erythromycin Resistance
Ribosomal ProteinMutationOrganismEffect on Erythromycin BindingProposed Resistance MechanismReference
L4Lys63GluE. coliGreatly reducedNarrows the peptide exit tunnel, preventing drug binding. oup.com oup.comnih.gov
L22Δ82–84 (Met-Lys-Arg)E. coliSlightly reduced (5-fold higher KD)Widens the peptide exit tunnel, allowing nascent peptide to bypass the bound drug. oup.comnih.gov oup.comnih.gov
L22Lys90TrpE. coliReducedConfers resistance to erythromycin but not tylosin (B1662201). researchgate.net researchgate.net
L22Insertion mutant (L22-99/15)E. coliReduced (14% of wild type)Alters the conformation of the exit tunnel. nih.gov nih.gov

Enzymatic Inactivation or Modification of the Compound

A second major strategy for resistance involves the production of enzymes that chemically modify and inactivate the antibiotic molecule. reactgroup.org This mechanism is distinct from target site modification as it acts directly on the drug. oup.com For macrolides like this compound, the primary inactivating enzymes are esterases and phosphotransferases.

Erythromycin Esterases (Ere): These enzymes, encoded by ere genes (e.g., ereA, ereB), inactivate macrolides by hydrolyzing the macrolactone ring, a core structural feature of this antibiotic class. acs.orgresearchgate.netnih.gov This cleavage renders the antibiotic unable to bind to the ribosome. researchgate.net Erythromycin esterases are effective against 14- and 15-membered macrolides but generally not against 16-membered macrolides or lincosamides. oup.comresearchgate.net The first such enzyme, EreA, was identified in a clinical isolate of E. coli. nih.gov

Macrolide Phosphotransferases (Mph): These enzymes, encoded by mph genes, inactivate macrolides by covalently adding a phosphate (B84403) group to the 2'-hydroxyl group of the desosamine (B1220255) sugar. frontiersin.orgfrontiersin.org This phosphorylation prevents the antibiotic from binding to its ribosomal target. frontiersin.org Initially discovered in E. coli, different classes of Mph enzymes have been identified. frontiersin.orgoup.com Some, like Mph(A), preferentially inactivate 14- and 15-membered macrolides, while others can confer resistance to 16-membered macrolides as well. oup.com

The biochemical properties of erythromycin-inactivating enzymes have been studied to understand their catalytic mechanisms and substrate specificities.

Macrolide Phosphotransferases: The first macrolide phosphotransferase was purified and characterized from an E. coli strain, where it was shown to phosphorylate the 2'-hydroxyl group of macrolides like erythromycin and oleandomycin. frontiersin.org Different Mph enzymes exhibit varying substrate preferences. For example, Mph(A) confers resistance to azithromycin, a 15-membered macrolide, which is not observed with other Mph variants like Mph(B) or Mph(C). oup.com

Table 2: Biochemical Characterization of Selected Macrolide Resistance Enzymes
Enzyme (Gene)Enzyme ClassMechanism of ActionSubstrate Specificity (Examples)Source Organism (Original)Reference
EreA (ereA)Esterase (Hydrolase)Hydrolysis of macrolactone ring14- and 15-membered macrolides (Erythromycin)Escherichia coli oup.comnih.govnih.gov
EreB (ereB)Esterase (Hydrolase)Hydrolysis of macrolactone ring14- and 15-membered macrolides (Erythromycin, Oleandomycin)Escherichia coli nih.govoup.com
Mph(A) (mphA)PhosphotransferasePhosphorylation of 2'-hydroxyl group14- and 15-membered macrolides (Erythromycin, Azithromycin)Escherichia coli oup.com
Mph(B) (mphB)PhosphotransferasePhosphorylation of 2'-hydroxyl group14-, 15-, and 16-membered macrolides (Erythromycin, Spiramycin)Escherichia coli oup.com
Erythromycin Esterase GD100Esterase (Hydrolase)Hydrolysis of macrolactone ring14-membered macrolides (Oleandomycin, Erythromycin A)Pseudomonas sp. oup.com

Efflux Pump Systems

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude antibiotics and other toxic compounds from the cytoplasm. This process lowers the intracellular concentration of the antibiotic, preventing it from reaching its target, the ribosome. oup.com For macrolides, two main superfamilies of efflux pumps are of clinical importance: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. oup.com

Several specific efflux transporters that confer resistance to macrolides have been identified in various bacterial pathogens.

Mef (Macrolide Efflux) Proteins: Belonging to the MFS family, Mef proteins are a major cause of macrolide resistance, particularly in Gram-positive bacteria like Streptococcus pneumoniae and Streptococcus pyogenes. oup.comnih.gov These pumps are driven by a proton motive force and are specific for 14- and 15-membered macrolides, a characteristic known as the M-phenotype. oup.comnih.gov Key variants include MefA and MefE, which share over 90% protein sequence homology. nih.govnih.gov The mef genes are often found on mobile genetic elements, facilitating their spread. mdpi.com

Msr (Macrolide and Streptogramin B Resistance) Proteins: These transporters are members of the ABC superfamily and utilize ATP hydrolysis to power the efflux of antibiotics. mdpi.comnih.gov The MsrA protein, first identified in staphylococci, confers inducible resistance to 14-membered macrolides and type B streptogramins (MSB phenotype). oup.comnih.gov Other variants, such as MsrC in Enterococcus faecium and MsrD often found in conjunction with mef genes in streptococci, also contribute to macrolide resistance. mdpi.comnih.govmcmaster.ca

AcrAB-TolC System: In Gram-negative bacteria such as Escherichia coli and Enterobacter aerogenes, the AcrAB-TolC pump is a primary contributor to intrinsic and acquired macrolide resistance. mdpi.comasm.org This is a tripartite system belonging to the Resistance-Nodulation-Division (RND) family, spanning both the inner and outer membranes to effectively expel a wide range of compounds, including macrolides. mdpi.comasm.org

MacAB-TolC System: This is another tripartite efflux pump from the ABC transporter family found in E. coli and other Gram-negative pathogens that plays a significant role in the active extrusion of macrolides. mdpi.com

Table 1: Key Efflux Pumps Affecting Macrolides

Efflux Pump Family Specific Transporter(s) Energy Source Common Host Organisms Resistance Phenotype
Major Facilitator Superfamily (MFS) MefA, MefE Proton Motive Force Streptococcus pneumoniae, Streptococcus pyogenes M (14- and 15-membered macrolides)
ATP-Binding Cassette (ABC) MsrA, MsrC, MsrD ATP Hydrolysis Staphylococci, Enterococci, Streptococci MSB (Macrolides, Streptogramin B)
Resistance-Nodulation-Division (RND) AcrAB-TolC Proton Motive Force Escherichia coli, Enterobacter aerogenes Multidrug Resistance
ATP-Binding Cassette (ABC) MacAB-TolC ATP Hydrolysis Escherichia coli, Gram-negative pathogens Macrolide-specific

The expression of many macrolide efflux pumps is inducible, meaning their production is triggered by the presence of the antibiotic itself. For instance, the mef(E)/mel operon, found on the "macrolide efflux genetic assembly" (Mega) element in S. pneumoniae, is induced by 14- and 15-membered macrolides. frontiersin.org This induction relies on a mechanism of translational attenuation, where the binding of the macrolide to the ribosome causes it to stall at a specific leader peptide sequence in the mRNA. This stalling event exposes a promoter that drives the transcription of the downstream efflux pump genes. nih.gov

Studies using efflux pump inhibitors (EPIs) like thioridazine, chlorpromazine, and verapamil (B1683045) have demonstrated the significant role of active efflux in macrolide resistance in organisms like Mycobacterium avium complex. nih.gov These inhibitors block the function of the pumps, leading to increased intracellular accumulation of the antibiotic and restoring bacterial susceptibility. nih.gov The Mef/Mel dual efflux pump in S. pneumoniae has been shown to be inducible by erythromycin, and both the mefE and mel gene products are required to confer high-level resistance. nih.gov

Genetic Basis of Resistance Development and Spread

The ability of bacteria to acquire and disseminate resistance genes is a key factor in the widespread emergence of macrolide resistance. This occurs through both the transfer of genetic material between bacteria and mutations within the bacterial chromosome. oup.comnih.govfrontiersin.org

Horizontal gene transfer (HGT) is the primary mechanism for the rapid spread of antibiotic resistance genes among different bacterial species and genera. droracle.ainih.gov The genes encoding macrolide efflux pumps, such as mef and msr, are frequently located on mobile genetic elements (MGEs) like plasmids and transposons. droracle.aifrontiersin.org

Plasmids: These are small, circular, extrachromosomal DNA molecules that can replicate independently and be transferred between bacteria via conjugation. The msr(A) gene was initially discovered on a plasmid in Staphylococcus epidermidis. researchgate.net

Transposons (Jumping Genes): These are segments of DNA that can move from one location to another within a genome or between different DNA molecules. The mef(A) and msr(D) genes are often found together on composite transposons like Tn1207.1. nih.gov In S. pneumoniae, the mef(E) and mel genes are located on a 5.4-5.5 kb element called Mega (macrolide efflux genetic assembly), which can be inserted into the pneumococcal genome at various locations. frontiersin.org

Integrative and Conjugative Elements (ICEs): These are mobile genetic elements integrated into the bacterial chromosome that can excise themselves and transfer to a recipient cell via conjugation. frontiersin.org In Pasteurella multocida, a novel ICE designated Tn7730 was found to carry multiple macrolide resistance genes, including mef(C) and mph(G), along with genes for resistance to other antibiotic classes. researchgate.netoup.com The genetic linkage of macrolide resistance genes with other resistance determinants on MGEs, such as the linkage of erm(B) and tet(M) on Tn916-like elements, facilitates the co-selection and spread of multidrug resistance. frontiersin.orgasm.org

While HGT is a major driver of acquired resistance, spontaneous mutations in the bacterial chromosome can also lead to reduced susceptibility to macrolides. These mutations typically occur in genes that encode the antibiotic's target site or in regulatory genes that control efflux pump expression.

Mutations in 23S rRNA: The primary target of macrolide antibiotics is the 23S rRNA component of the 50S ribosomal subunit. certest.es Specific point mutations in domain V of the 23S rRNA gene, particularly at nucleotides A2058 and A2059 (E. coli numbering), can prevent macrolide binding, leading to high-level resistance. nih.govnih.gov This mechanism is a significant cause of macrolide resistance in organisms like Mycobacterium avium and Mycoplasma genitalium. certest.esasm.org

Mutations in Ribosomal Proteins: Alterations in ribosomal proteins L4 and L22, which are located near the macrolide binding site in the peptide exit tunnel, can also confer resistance. nih.govasm.org These mutations are thought to allosterically affect the conformation of the 23S rRNA, thereby reducing drug binding affinity.

Mutations in Efflux Pump Regulators: Chromosomally encoded efflux systems, such as the AcrAB-TolC pump in Gram-negative bacteria, can have their expression levels increased by mutations in their local or global regulatory genes, leading to enhanced efflux and reduced susceptibility.

Table 2: Genetic Basis of Macrolide Resistance

Mechanism Genetic Element Examples Consequence
Horizontal Gene Transfer Plasmids, Transposons (e.g., Tn1207.1), ICEs (e.g., Mega, Tn7730) mef, msr, erm genes Rapid dissemination of resistance across bacterial populations. droracle.aifrontiersin.org
Chromosomal Mutation 23S rRNA gene A2058G, A2059G substitutions Prevents macrolide binding to the ribosome. nih.govnih.gov
Chromosomal Mutation Ribosomal protein genes Mutations in rplD (L4) and rplV (L22) Alters ribosome structure, reducing drug affinity. asm.org

The evolution of antibiotic resistance is a dynamic process driven by the selective pressure exerted by antibiotic use. asm.orgplos.org The widespread use of macrolides creates an environment where bacteria possessing resistance genes have a significant survival advantage, leading to their proliferation. nih.gov

The infant gut microbiome is a notable environment for the evolution and dynamics of antibiotic resistance genes (ARGs). nih.gov Studies have shown that the development of the infant resistome is linked to the evolution of the microbial composition. nih.gov

The evolutionary trajectory of a resistance gene is influenced by several factors, including the fitness cost associated with carrying the gene. While resistance provides a clear benefit in the presence of the antibiotic, it can sometimes be detrimental in its absence. However, bacteria can acquire compensatory mutations that alleviate this fitness cost, stabilizing the resistance gene within the population. plos.org The process of gene amplification, where the copy number of a resistance gene transiently increases, can enhance the probability of acquiring further adaptive mutations, potentially leading to higher levels of resistance. asm.org

The analysis of resistance gene evolution reveals complex pathways. For instance, some resistance enzymes, like certain β-lactamases, may require multiple, non-obvious mutations to expand their substrate range to newer antibiotics. nih.gov The transfer of ARGs between distantly related bacteria, even across different phyla, highlights the vast and interconnected nature of the microbial resistome and the complex evolutionary paths these genes can take. asm.org Understanding these evolutionary dynamics is crucial for predicting the emergence of new resistance threats and for developing strategies to preserve the efficacy of antibiotics like this compound. asm.orgmdpi.com

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for Ribosomal Binding

The antibacterial action of erythromycin (B1671065) and its derivatives stems from their ability to bind to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. drugbank.comservice.gov.ukpharmgkb.org This binding occurs within the polypeptide exit tunnel, near the peptidyl transferase center. service.gov.uk The interaction is primarily with the 23S ribosomal RNA (rRNA) molecule, a key component of the large ribosomal subunit. drugbank.comnih.gov

Several structural features of the erythromycin scaffold are crucial for this interaction:

Macrolactone Ring: The 14-membered lactone ring serves as the core scaffold, positioning other key functional groups for optimal interaction with the ribosome. nih.govmdpi.com

Desosamine (B1220255) Sugar: This sugar, attached at the C5 position of the lactone ring, is vital for binding. Its dimethylamino group at the 3' position is particularly important for the antibiotic's activity.

Cladinose (B132029) Sugar: Attached at the C3 position, the neutral cladinose sugar also plays a significant role. It makes critical contacts within the ribosomal tunnel, and its presence can lead to steric clashes with nascent peptides, contributing to the inhibition of protein synthesis. nih.gov Both the cladinose and the lactone moieties are involved in these clashes. nih.gov

Hydroxyl Groups: Specific hydroxyl groups on the macrolide structure are essential for forming hydrogen bonds with the rRNA, anchoring the molecule in its binding pocket. The hydroxyl group at the 2'-position of the desosamine sugar is a key site for interaction.

Studies have shown that most drugs targeting the ribosome interact directly with rRNA, which acts as the primary functional component. nih.gov For erythromycin, this interaction blocks the movement of the growing polypeptide chain, effectively stalling protein production. service.gov.uk In some resistant organisms, the affinity of the ribosome for macrolides is decreased, highlighting the importance of these specific structural interactions for antibacterial efficacy. nih.gov

Role of the 2'-O-Acetyl Group in Molecular Interaction

The 2'-O-acetyl group in 2'-O-Acetylerythromycin A serves as a prodrug modification. A prodrug is an inactive or less active compound that is metabolized into its active form within the body. In this case, the acetylation of the hydroxyl group at the 2' position of the desosamine sugar renders the molecule less active as an antibiotic. asm.orgnih.gov

The primary purpose of this esterification is often to improve the drug's formulation properties, such as taste or acid stability. However, for the compound to exert its antibacterial effect, this acetyl group must be removed. The antibacterial activity of 2'-esters of erythromycin is directly dependent on their hydrolysis back to the active erythromycin base. asm.org

Research indicates that 2'-esters have little to no intrinsic antibacterial activity because the acetylated form does not bind effectively to the bacterial ribosome. asm.org The catalytic function of the nearby dimethylamino group on the desosamine sugar facilitates both the acylation and the subsequent deacylation of the 2'-hydroxyl group. service.gov.uk

Studies measuring the concentrations of erythromycin and its 2'-acetylated form in the body show that this hydrolysis occurs in vivo. For instance, after administration of an erythromycin 2'-acetyl ester prodrug (erythromycin acistrate), the degree of hydrolysis to active erythromycin was found to be approximately 25% in plasma and 40% in tonsillar tissue. nih.gov This confirms that the 2'-O-acetyl group is a temporary modification designed to be removed to release the active drug at the site of infection.

Correlation of Substituent Effects with Molecular Activity (e.g., inhibition of protein synthesis)

The molecular activity of erythromycin derivatives is highly sensitive to substitutions at various positions on the macrolide scaffold. These modifications can dramatically alter the compound's ability to inhibit protein synthesis. service.gov.uknih.gov

The inhibition of protein synthesis is the primary mechanism of action for macrolides. pharmgkb.org They achieve this by binding to the ribosome and stimulating the dissociation of peptidyl-tRNA from the ribosome, likely during the translocation step of protein synthesis. nih.gov The effectiveness of this process is directly correlated with the structural features of the specific macrolide derivative.

Key findings on substituent effects include:

2'-Position (Desosamine): As discussed, esterification at the 2'-hydroxyl group, such as in this compound, significantly reduces antibacterial activity. asm.org The free hydroxyl group is necessary for optimal ribosomal binding and subsequent inhibition of protein synthesis.

Cladinose Sugar: The cladinose moiety is not merely a bulky group; its specific interactions are crucial. Replacing it with other substituents of similar size can lead to a loss of the ability to stall protein synthesis, demonstrating the importance of the specific chemical nature of the group over simple steric hindrance. nih.gov

Lactone Ring: Modifications at various positions on the 14-membered lactone ring have been explored to enhance activity or modify properties. For example, converting the C9-ketone to a 9-oxime can lead to derivatives with different activity profiles. service.gov.uk Similarly, modifications at positions 6, 11, and 12 have been central to the development of second-generation macrolides like clarithromycin (B1669154) (6-O-methylerythromycin). pharmgkb.org

The following table summarizes the impact of key substituents on the molecular activity of erythromycin derivatives.

PositionSubstituentEffect on Molecular Activity (Protein Synthesis Inhibition)Reference(s)
2' (Desosamine) -OH (hydroxyl)Active form, enables ribosomal binding and inhibition of protein synthesis. asm.org
2' (Desosamine) -OAc (acetyl)Inactive prodrug form; requires hydrolysis to become active. Does not bind effectively to ribosomes. asm.orgnih.gov
3 (Lactone Ring) Cladinose SugarCrucial for activity; involved in specific interactions and steric hindrance within the ribosomal exit tunnel. nih.gov
6 (Lactone Ring) -OH (hydroxyl)Base structure in Erythromycin A. pharmgkb.org
6 (Lactone Ring) -OCH₃ (methoxy)Creates Clarithromycin, which has an altered spectrum of activity and improved acid stability. pharmgkb.org
9 (Lactone Ring) =O (ketone)Prone to degradation in acidic conditions. service.gov.uk
9 (Lactone Ring) =N-OH (oxime)Basis for derivatives like Roxithromycin, improving acid stability and pharmacokinetics. nih.gov

Design Principles for Overcoming Resistance Mechanisms via SAR

The rise of antibiotic resistance necessitates the rational design of new derivatives that can evade bacterial defense mechanisms. researchgate.netweizmann.ac.il For macrolides, the primary resistance mechanisms include modification of the ribosomal target and active efflux of the drug from the bacterial cell. nih.govpatsnap.com Structure-activity relationship (SAR) studies are fundamental to designing new compounds that can overcome these challenges.

Key resistance mechanisms and SAR-based design strategies to counter them are:

Target Modification (Ribosomal Methylation): A common mechanism is the methylation of an adenine (B156593) residue (A2058) in the 23S rRNA, which is carried out by Erm-class methyltransferases. This modification reduces the binding affinity of erythromycin. nih.gov

Design Principle: Develop derivatives with structural modifications that either accommodate the methyl group or establish new, critical interactions with other parts of the ribosomal binding site, compensating for the lost affinity. For example, the ketolides (e.g., telithromycin) were designed to have additional binding interactions, making them effective against some erythromycin-resistant strains. weizmann.ac.il Another strategy involves creating derivatives that bind effectively even to the methylated ribosome, as seen with certain tylosin (B1662201) derivatives where a 4"-O-acyl group was shown to restore binding to ribosomes from a resistant strain. nih.gov

Ribosomal Mutations: Mutations in the 23S rRNA or in ribosomal proteins L4 and L22 can also alter the binding pocket and confer resistance. nih.gov

Design Principle: Utilize computational modeling and structural biology to understand how mutations alter the binding site. researchgate.netweizmann.ac.il Design new compounds with substituents that can form favorable interactions within the mutated pocket. This involves creating a library of candidate molecules and screening them for binding affinity and activity against mutant strains. researchgate.netweizmann.ac.il For instance, SAR studies on oxazolidinones (a different class of ribosome-targeting antibiotics) have shown that optimizing certain ring systems can maintain potency against strains with ribosomal mutations. nih.gov

Drug Efflux: Bacteria can acquire efflux pumps that actively remove macrolides from the cell, preventing them from reaching their ribosomal target. patsnap.com

Design Principle: Modify the macrolide structure to make it a poor substrate for the efflux pump. This can involve altering the molecule's size, charge distribution, or lipophilicity. The development of azithromycin (B1666446), an azalide with a 15-membered ring, resulted in a compound with different cellular accumulation properties compared to erythromycin. pharmgkb.org

A rational design strategy involves a tiered approach:

Computational Screening: Use molecular modeling to predict solubility, membrane permeability, and binding affinity of new derivatives to both wild-type and resistant ribosomes. weizmann.ac.il

Targeted Synthesis: Synthesize only the most promising candidates identified through computational screening. researchgate.netweizmann.ac.il

In Vitro and In Vivo Evaluation: Test the synthesized compounds for their ability to inhibit protein synthesis and bacterial growth, particularly against resistant strains. weizmann.ac.il

This SAR-driven approach accelerates the development of new antibiotics by focusing resources on compounds with the highest probability of overcoming known resistance mechanisms. researchgate.netweizmann.ac.il

Biotechnological and Enzymatic Approaches for Modification and Production

Microbial Biotransformation of Erythromycin (B1671065) A and Related Compounds

Microbial biotransformation utilizes whole microbial cells or their enzyme systems to carry out specific chemical modifications on a substrate. This method is often advantageous over chemical synthesis due to its high specificity, milder reaction conditions, and reduced environmental impact.

The initial and critical step in microbial biotransformation is the identification of microorganisms capable of modifying the target molecule, in this case, erythromycin A. This is typically achieved through systematic screening of diverse microbial collections, including bacteria and fungi, isolated from various environmental sources. The screening process involves incubating the microorganisms with erythromycin A and subsequently analyzing the culture broth for the presence of modified products. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are instrumental in detecting and identifying these new compounds.

For instance, strains of Saccharopolyspora erythraea, the producer of erythromycin, are often investigated for their potential to self-modify the antibiotic. mdpi.comresearchgate.net Other microorganisms, including various species of Streptomyces, Bacillus, and certain fungi, are also screened for their enzymatic machinery that could perform desired transformations on the erythromycin A scaffold.

Once a biotransforming microorganism is identified, the next step involves elucidating the metabolic pathway responsible for the modification and characterizing the resulting metabolites. This process often involves a combination of analytical techniques to isolate and identify the chemical structures of the biotransformation products. nih.gov

In the context of erythromycin A, biotransformation can lead to a variety of metabolites. nih.gov For example, N-desmethylation is a documented biotransformation, leading to the formation of N-desmethyl-erythromycin A in chicken liver microsomes. nih.gov While the focus of this article is on 2'-O-acetylation, it is important to understand the broader landscape of potential microbial modifications to appreciate the specificity required for targeted synthesis.

The characterization of these pathways is crucial for optimizing the production of the desired metabolite, such as 2'-O-Acetylerythromycin A. By understanding the enzymes involved and the reaction conditions that favor a specific transformation, it is possible to enhance the yield and purity of the target compound.

Microorganisms employ a diverse array of enzymes that can catalyze various transformations on macrolide structures. These enzymatic reactions are highly specific and can introduce chemical modifications at precise locations on the molecule.

Hydroxylation: This reaction, often catalyzed by cytochrome P450 monooxygenases, introduces a hydroxyl (-OH) group onto the macrolide ring. mdpi.comresearchgate.net For example, the biosynthesis of erythromycin A from 6-deoxyerythronolide B involves hydroxylation steps. mdpi.com

O-methylation: This process involves the addition of a methyl group to a hydroxyl group, a reaction catalyzed by methyltransferases. The biosynthesis of erythromycin A from erythromycin C involves the O-methylation of the mycarose sugar. google.com

Deglycosylation: This involves the removal of sugar moieties from the macrolide core. While not directly involved in the formation of this compound, it represents another potential modification that can occur during microbial biotransformation.

In addition to these, other enzymatic modifications such as phosphorylation and glycosylation have also been observed in the context of macrolide resistance, which can inform strategies for enzymatic synthesis. frontiersin.org

Enzymology of Macrolide-Modifying Enzymes

A deeper understanding of the specific enzymes responsible for macrolide modifications is essential for developing efficient and targeted biocatalytic processes. This involves isolating, characterizing, and potentially engineering these enzymes for specific applications.

Acetyltransferases are a class of enzymes that catalyze the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to a specific position on a substrate. biorxiv.org In the context of this compound, the key enzyme is a macrolide 2'-O-acetyltransferase.

The isolation of these enzymes often begins with identifying a microorganism that produces the desired acetylated macrolide. The enzyme can then be purified from the microbial cells using various chromatographic techniques. Once purified, the enzyme is characterized to determine its properties, such as molecular weight, optimal pH and temperature, and cofactor requirements. researchgate.net For example, macrolide 2'-phosphotransferases, another class of modifying enzymes, have been isolated and characterized from clinical isolates, providing a model for the study of macrolide-modifying enzymes. nih.gov

The genetic basis for the production of these enzymes is also investigated. The gene encoding the acetyltransferase can be identified, cloned, and expressed in a suitable host organism, such as Escherichia coli, to enable large-scale production of the enzyme for industrial applications. biorxiv.org

A critical aspect of enzyme characterization is determining its substrate specificity and regioselectivity. Substrate specificity refers to the range of molecules that the enzyme can act upon, while regioselectivity describes the specific site on the substrate where the modification occurs. mcmaster.ca

For a macrolide 2'-O-acetyltransferase, it is important to establish whether it exclusively acetylates erythromycin A or if it can also modify other macrolides. Furthermore, its regioselectivity for the 2'-hydroxyl group of the desosamine (B1220255) sugar is a key characteristic. Enzymes with high substrate specificity and regioselectivity are highly desirable for biotechnological applications as they minimize the formation of unwanted byproducts and simplify downstream processing. frontiersin.orgnih.gov

The study of macrolide phosphotransferases has shown that different enzymes can have varying substrate specificities, with some being able to modify a broader range of macrolides than others. frontiersin.org This highlights the importance of detailed enzymatic characterization to select the most suitable biocatalyst for the production of this compound.

Enzyme TypeFunctionExample SubstrateProduct
AcetyltransferaseTransfers an acetyl groupErythromycin AThis compound
HydroxylaseAdds a hydroxyl group6-deoxyerythronolide BErythronolide B
MethyltransferaseAdds a methyl groupErythromycin CErythromycin A
PhosphotransferaseTransfers a phosphate (B84403) groupErythromycin AErythromycin A 2'-phosphate

Biosynthetic Pathway Elucidation of Erythromycin A Precursors

The biosynthesis of the erythromycin A macrolactone core, 6-deoxyerythronolide B (6-dEB), is a complex process managed by a Type I polyketide synthase (PKS). This enzymatic assembly line requires specific building blocks, known as extender units, which are derived from primary metabolism. The essential precursors for the synthesis of 6-dEB are one molecule of a propionyl-CoA starter unit and six molecules of (2S)-methylmalonyl-CoA extender units. researchgate.net The consistent and high-level supply of these precursors is a critical factor for achieving high yields of erythromycin A in the producing organism, Saccharopolyspora erythraea.

Propionyl-CoA and methylmalonyl-CoA can be generated through several metabolic routes from various carbon sources. Key pathways include the catabolism of certain amino acids (valine, isoleucine, methionine) and odd-chain fatty acids. researchgate.net A primary route for industrial production involves the conversion of succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. Succinyl-CoA is converted to methylmalonyl-CoA by the enzyme methylmalonyl-CoA mutase. Subsequently, methylmalonyl-CoA can be decarboxylated to propionyl-CoA by methylmalonyl-CoA decarboxylase. One enzyme, designated EryM, was initially identified as a malonyl-CoA decarboxylase but is suggested to provide propionyl-CoA for erythromycin synthesis, likely through the decarboxylation of methylmalonyl-CoA derived from succinyl-CoA.

The regulation of these precursor pathways is complex. For example, the synthesis of methylmalonyl-CoA mutase and isocitrate dehydrogenase can be influenced by the available carbon and nitrogen sources, which in turn affects the pools of succinyl-CoA and methylmalonyl-CoA available for erythromycin production. Oversupply of propionyl-CoA can also be detrimental, leading to a feedback inhibition mechanism known as hyperpropionylation, which can harm erythromycin synthesis.

Table 1: Key Metabolic Pathways for Erythromycin A Precursor Supply
PrecursorMetabolic SourceKey EnzymesNotes
Propionyl-CoA (Starter Unit)Amino Acid Catabolism (Valine, Isoleucine), Odd-chain Fatty Acid Oxidation, Decarboxylation of Methylmalonyl-CoAMethylmalonyl-CoA Decarboxylase (e.g., EryM)Serves as the initial building block for the polyketide chain.
(2S)-Methylmalonyl-CoA (Extender Unit)TCA Cycle Intermediate (Succinyl-CoA), Carboxylation of Propionyl-CoAMethylmalonyl-CoA Mutase, Propionyl-CoA CarboxylaseSix molecules are sequentially added to build the macrolactone ring.

The biosynthesis of Erythromycin A is orchestrated by a large cluster of genes, termed the ery cluster, located on the chromosome of Saccharopolyspora erythraea. This gene cluster spans approximately 65 kilobases and contains all the genetic information necessary for producing the final antibiotic, from the synthesis of the polyketide backbone to its subsequent modifications.

The core of the cluster consists of the eryA genes (eryAI, eryAII, and eryAIII), which encode the three large, multifunctional polypeptides of the 6-deoxyerythronolide B synthase (DEBS). This Type I PKS is organized into a loading module and six extension modules, each responsible for one cycle of polyketide chain elongation and modification.

Flanking the eryA genes are sets of genes responsible for the synthesis of the two deoxysugars, L-mycarose and D-desosamine, and their attachment to the macrolactone ring. The eryB genes are involved in L-mycarose biosynthesis and its attachment, while the eryC genes direct the synthesis and attachment of D-desosamine. Following the assembly of the glycosylated intermediate, Erythromycin D, a series of post-PKS modifications occur. These tailoring steps are catalyzed by enzymes encoded by other genes within the cluster:

EryF : A cytochrome P450 hydroxylase that catalyzes the C-6 hydroxylation of 6-dEB to form erythronolide B.

EryK : A cytochrome P450 hydroxylase responsible for the C-12 hydroxylation of Erythromycin D to yield Erythromycin C. plos.org

EryG : An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase that catalyzes the methylation of the 3''-hydroxyl group of the mycarose sugar, converting Erythromycin C into Erythromycin A. nih.gov

The entire ery gene cluster is organized into four major polycistronic transcriptional units, allowing for coordinated expression of the biosynthetic pathway.

Table 2: Key Genes and Enzymes in the Erythromycin A Biosynthetic Cluster
Gene(s)Enzyme ProductFunction
eryA (I, II, III)6-Deoxyerythronolide B Synthase (DEBS)Type I Polyketide Synthase; assembles the 14-membered macrolactone ring from propionyl-CoA and methylmalonyl-CoA.
eryB clusterVarious enzymesBiosynthesis and attachment of the deoxysugar L-mycarose.
eryC clusterVarious enzymesBiosynthesis and attachment of the deoxysugar D-desosamine.
eryFCytochrome P450 HydroxylaseC-6 hydroxylation of 6-deoxyerythronolide B.
eryKCytochrome P450 HydroxylaseC-12 hydroxylation of Erythromycin D. plos.org
eryGErythromycin O-methyltransferase3''-O-methylation of the mycarose moiety. nih.gov
ermErRNA methylaseConfers self-resistance to the producing organism.

Significant efforts in metabolic and genetic engineering have been directed at improving the production yields of erythromycin in Saccharopolyspora erythraea and creating novel derivatives. These strategies often target bottlenecks in the biosynthetic pathway, such as precursor supply, gene expression, and cofactor availability.

Enhancing Precursor Supply: A common strategy is to increase the intracellular pools of propionyl-CoA and methylmalonyl-CoA. This has been achieved by overexpressing key enzymes in the precursor synthesis pathways. For example, overexpressing a propionyl-CoA synthetase gene (SACE_1780), which showed resistance to feedback inhibition by propionylation, led to a 33% increase in erythromycin yield compared to the wild-type strain. Another approach involved deleting the propionyltransferase gene acuA to bypass feedback inhibition, resulting in a 10% yield increase.

Promoter Engineering: The expression levels of genes within the ery cluster are not always optimal for high production. Studies have identified that certain genes involved in deoxysugar synthesis (eryB and eryC genes) are expressed at very low levels, creating a bottleneck. Using CRISPR/Cas9-mediated multi-locus promoter engineering, the native promoters of these limiting genes were replaced with stronger, heterologous promoters. This fine-tuning of transcription levels led to a 2.8- to 6.0-fold improvement in erythromycin production.

Cofactor Engineering: The biosynthesis of erythromycin is an energy- and redox-intensive process, requiring significant amounts of ATP and NADPH. Engineering the central carbon metabolism to increase the availability of these cofactors can enhance production. One study involved suppressing the sucC gene, which encodes a subunit of succinyl-CoA synthetase, using an inducible CRISPR interference system. This modification was shown to improve precursor synthesis and increase NADPH availability, contributing to a higher erythromycin yield. In another strategy, overexpression of the entire F1F0-ATPase complex resulted in a 28% enhancement of erythromycin production by optimizing the intracellular energy state.

Heterologous Expression and Generation of Novel Derivatives: Genetic manipulation has also been used to produce novel erythromycin analogs. In one example, the methylmalonate-specific acyltransferase (AT) domain in one of the PKS modules was replaced with an ethylmalonate-specific AT domain from the niddamycin biosynthetic pathway. This directed metabolic engineering approach, combined with boosting the supply of the non-native precursor ethylmalonyl-CoA, resulted in the production of a new compound: 6-desmethyl-6-ethylerythromycin A.

Table 3: Summary of Engineering Strategies for Erythromycin Production
Engineering StrategyTargetMethodOutcome
Precursor Supply EnhancementPropionyl-CoA poolOverexpression of propionyl-CoA synthetase (SACE_1780)33% increase in erythromycin yield.
Promoter EngineeringLow-expressing eryB and eryC genesCRISPR/Cas9-mediated replacement of native promoters with stronger promoters2.8- to 6.0-fold improvement in production.
Cofactor EngineeringIntracellular ATP/ADP ratioOverexpression of the F1F0-ATPase complex28% enhanced erythromycin production.
Novel Derivative GenerationAcyltransferase (AT) domain of DEBSDomain swapping with an ethylmalonate-specific ATProduction of 6-desmethyl-6-ethylerythromycin A.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Compound Separation and Quantification

Chromatography is the cornerstone for isolating 2'-O-Acetylerythromycin A from complex mixtures, particularly from its parent drug, Erythromycin (B1671065) A, and other synthesis-related impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the analysis of this compound and other erythromycin-related substances. nih.govnih.govnih.gov Reversed-phase chromatography, typically utilizing a C18 column, is the most common approach. nih.govnih.gov The basic nature of the erythromycin molecule means that mobile phase pH is a critical parameter for achieving good peak shape and resolution. core.ac.uk

A simple and sensitive HPLC method for the simultaneous determination of this compound and Erythromycin A has been developed for analysis in biological matrices like human tonsil tissue. nih.gov This method employs a reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724), methanol (B129727), tetrahydrofuran, and a sodium acetate (B1210297) buffer at pH 4.5. nih.gov Due to the lack of a strong UV chromophore in the erythromycin structure, highly sensitive detection methods are often required. who.int Coulometric detection, which measures the current generated from an electrochemical reaction, provides enhanced sensitivity and selectivity for this purpose. nih.govelsichrom.nu Methods using a three-electrode coulometric detector have proven to be precise, accurate, and linear over a defined concentration range, making them suitable for research applications. nih.gov

Table 1: Example HPLC Conditions for Analysis of this compound and Related Compounds
ParameterCondition 1Condition 2
Analyte(s)This compound, Erythromycin A nih.govnih.govErythromycin and related impurities nih.gov
ColumnReversed-Phase C18 nih.govnih.govWaters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) nih.gov
Mobile PhaseAcetonitrile-methanol-tetrahydrofuran-sodium acetate buffer (pH 4.5) nih.gov0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol (gradient) nih.gov
DetectionCoulometric (Oxidative) nih.govnih.govUV at 215 nm nih.gov
ApplicationQuantification in human tissue nih.govImpurity profiling in tablets nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. This is achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. The enhanced efficiency of UHPLC is particularly advantageous for resolving complex mixtures of closely related impurities found in erythromycin samples.

In the context of stability-indicating methods, UHPLC is often coupled with mass spectrometry to characterize degradation products. nih.gov For instance, major degradants of erythromycin formed under stress conditions have been successfully characterized using UHPLC coupled to a single-quadrupole mass spectrometer (QDa). nih.gov The increased peak capacity and resolution of UHPLC systems allow for better separation of isomers and isobars, which is a common challenge in the analysis of erythromycin and its derivatives.

Gas Chromatography (GC) for Volatile Derivatives

This compound, like other macrolide antibiotics, is a large, polar, and non-volatile molecule. indiaenvironmentportal.org.in These characteristics make it unsuitable for direct analysis by Gas Chromatography (GC), which requires analytes to be volatile and thermally stable. oup.com Therefore, to utilize GC for the analysis of this compound, a chemical modification step known as derivatization is necessary. lcms.cz

Derivatization transforms the non-volatile analyte into a volatile derivative by reacting its polar functional groups (such as hydroxyl groups) with a derivatizing agent. lcms.cz This process reduces the polarity and increases the volatility of the compound, enabling it to be analyzed by GC. Techniques such as silylation are commonly used for this purpose. While specific GC methods for this compound are not prevalent due to the effectiveness of LC methods, the principle of derivatization is a well-established strategy for extending the applicability of GC to non-volatile compounds. oup.comscilit.com

Mass Spectrometry (MS) Applications in Structural and Quantitative Analysis

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing vital information on molecular weight, elemental composition, and structure. It is almost always coupled with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the quantification of erythromycin and its related substances in complex matrices. nih.gov The technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. researchgate.net

In an LC-MS/MS system, after the LC column separates the compounds, they enter the mass spectrometer. The first stage of mass analysis (MS1) isolates a specific precursor ion (for example, the protonated molecule [M+H]⁺ of this compound). This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even at very low levels, with lower limits of quantitation reported in the low ng/mL range for erythromycin-related substances. nih.govmagtechjournal.com LC-MS/MS methods have been successfully developed for the determination of erythromycin and its metabolites in various samples, demonstrating high recovery and precision. nih.govnih.gov

Table 2: Illustrative Precursor and Product Ions for Erythromycin-Related Compounds in LC-MS/MS
CompoundPrecursor Ion (m/z) [M+H]⁺Characteristic Product Ion(s) (m/z)Reference
Erythromycin A734.5576.4, 158.2 nih.govasianpubs.org
Anhydroerythromycin A716.5558, 158 asianpubs.org
Erythromycin B717.3559, 158 asianpubs.org
N-demethylerythromycin A720.4562.2, 144.0 nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the confident identification of compounds by providing a highly accurate mass measurement of an ion, often to within 5 parts per million (ppm). sioc-journal.cn This accuracy allows for the determination of a molecule's elemental composition. nih.gov While standard mass spectrometers measure nominal mass (the integer mass of the most abundant isotope), HRMS measures the exact mass to several decimal places. researchgate.net

This capability is crucial for distinguishing this compound from other potential impurities that may have the same nominal mass but a different elemental formula (isobaric interferences). For example, this compound has a molecular formula of C₃₉H₆₉NO₁₄ and a calculated monoisotopic mass of 775.4718 Da. An HRMS instrument can measure this mass with high accuracy, confirming the elemental composition and differentiating it from other co-eluting compounds. nih.govlcms.cz This is particularly valuable in forced degradation studies or when analyzing samples from complex biological matrices where unexpected impurities may be present. lcms.czmdpi.com

Table 3: Accurate Mass vs. Nominal Mass for Compound Identification
CompoundMolecular FormulaNominal Mass (Da)Calculated Monoisotopic Mass (Da)
This compoundC₃₉H₆₉NO₁₄775775.4718
Hypothetical Isobaric InterferenceC₄₁H₆₅N₅O₁₀775775.4837

Isotope Labeling and Tracing in Mechanistic Studies

Isotope labeling is a powerful technique for elucidating complex biochemical pathways and enzyme mechanisms. nih.gov By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O), researchers can trace the fate of these atoms through metabolic or chemical transformations. symeres.comnih.gov This approach provides invaluable insights that are often unattainable through other methods. nih.gov

In the context of erythromycin and its derivatives, stable isotopes are employed to investigate mechanisms of bacterial resistance and enzymatic degradation. acs.orgresearchgate.net For instance, the erythromycin esterase (Ere) family of enzymes confers resistance by hydrolyzing the macrolactone ring of erythromycin, rendering it inactive. acs.orgresearchgate.net Mechanistic studies on these enzymes, such as EreA and EreB, have utilized solvent isotope effects to probe the catalytic process. acs.org By conducting the enzymatic hydrolysis in heavy water (D₂O), researchers can determine if a proton transfer is involved in the rate-limiting step of the reaction. These studies have helped to identify key active site residues, such as a critical histidine that acts as a general base to activate a water molecule for nucleophilic attack on the macrolactone ring. acs.org

Furthermore, isotope labeling is crucial in biosynthesis research to unravel the intricate pathways leading to the formation of complex natural products like erythromycin. beilstein-journals.org Feeding experiments with isotopically labeled precursors (e.g., ¹³C-labeled propionate (B1217596) and methylmalonate) to the producing organism, Saccharopolyspora erythraea, followed by NMR analysis of the resulting erythromycin, have been fundamental in mapping the assembly of its polyketide backbone. While specific studies on this compound are less common, the principles established from erythromycin A are directly applicable to understanding its formation and degradation.

Spectroscopic Methods for Molecular Characterization

Spectroscopic techniques are indispensable for the detailed characterization of molecular structures. For a complex molecule like this compound, a combination of methods is required to confirm its identity, structure, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the chemical structure of organic molecules in solution. uzh.ch It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. magritek.comnih.gov For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used for complete structural assignment.

The ¹H NMR spectrum reveals the number and type of protons, while the ¹³C NMR spectrum provides information on the carbon skeleton. bhu.ac.inyoutube.com The introduction of the acetyl group at the 2'-position of the desosamine (B1220255) sugar causes characteristic downfield shifts for nearby protons, most notably the H-2' proton, compared to the parent erythromycin A molecule. This shift is a key diagnostic marker for confirming the position of acetylation.

Two-dimensional NMR experiments are essential for assigning the complex and overlapping signals in the macrolide structure:

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. magritek.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework. magritek.com

The following table presents typical NMR chemical shift ranges for erythromycin A, which serve as a basis for interpreting the spectrum of its 2'-O-acetyl derivative.

Interactive Table 1: Representative NMR Data for Erythromycin A Scaffold

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Macrolactone Ring
C-1 (Carbonyl) - ~175-177
C-2 ~2.7-2.9 ~45-46
C-3 ~3.6-3.8 ~80-82
C-5 ~3.9-4.1 ~83-85
C-9 (Ketone) - ~220-222
C-11 ~3.5-3.7 ~78-79
C-13 ~4.5-4.7 ~73-74
Desosamine Sugar
C-1' ~4.2-4.4 ~102-104
C-2' ~3.2-3.4 ~69-71
C-3' ~2.4-2.6 ~65-67
N(CH₃)₂ ~2.2-2.3 ~40-41
Cladinose (B132029) Sugar
C-1'' ~4.8-5.0 ~96-98
OCH₃ ~3.2-3.3 ~49-50

Note: Values are approximate and can vary based on solvent and experimental conditions. The acetylation at the 2'-OH position in this compound would significantly shift the signals of C-2' and H-2'.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive analytical technique used to identify functional groups within a molecule. surfacesciencewestern.comupi.edu When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

For this compound, the FTIR spectrum would display several key absorption bands confirming its major structural features. The large macrolactone ring and the sugar moieties contribute to a complex fingerprint region. The most informative peaks include:

O-H Stretching: A broad band around 3475 cm⁻¹ corresponding to the multiple hydroxyl groups on the macrolide structure. researchgate.net

C-H Stretching: Aliphatic C-H stretching vibrations appear in the 2900-3000 cm⁻¹ region. researchgate.net

C=O Stretching: This is a particularly important region. A strong absorption band around 1730 cm⁻¹ arises from the C-9 ketone and the lactone carbonyl group. The introduction of the acetyl group at the 2'-position adds another ester carbonyl, which would also absorb in this region, potentially leading to a broadened or overlapping peak. researchgate.netsrce.hr

C-O Stretching: Strong bands in the 1000-1250 cm⁻¹ range are characteristic of the numerous C-O single bonds within the ether and ester linkages of the molecule. researchgate.net

Interactive Table 2: Characteristic FTIR Absorption Bands for Erythromycin Derivatives

Functional Group Wavenumber (cm⁻¹) Description
Hydroxyl (O-H) ~3475 Broad, indicates hydrogen-bonded OH groups
Aliphatic (C-H) ~2944 Stretching vibrations of CH, CH₂, CH₃
Carbonyl (C=O) ~1729-1733 Ketone, lactone, and acetyl ester groups
Methylene/Methyl (C-H) ~1369 Bending vibrations
Ether/Ester (C-O) ~1040-1167 C-O-C stretching vibrations

Source: Data adapted from studies on erythromycin and its derivatives. researchgate.netsrce.hr

Circular Dichroism (CD) for Chiral Analysis

Circular Dichroism (CD) spectroscopy is an essential tool for studying chiral molecules. uniroma1.itresearchgate.net It measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional structure and stereochemistry of a molecule. creative-biostructure.com Proteins and other complex chiral molecules like macrolide antibiotics have unique CD spectra. researchgate.netcreative-proteomics.com

The far-UV CD spectrum provides information about the conformation of the macrolide backbone, while the near-UV region can be used to study the local environment of specific chromophores. researchgate.net Researchers can use CD spectroscopy to:

Confirm the absolute configuration of the molecule by comparing experimental spectra with theoretical spectra calculated using methods like time-dependent density functional theory (TD-DFT). researchgate.net

Study conformational changes that occur upon modification (like acetylation) or when the molecule binds to its biological target, the ribosome. mdpi.com

Assess the structural integrity and stability of the compound under various conditions. mertenlab.de

The ability of CD spectroscopy to detect subtle stereochemical changes makes it a valuable technique in the development and analysis of new macrolide derivatives. mertenlab.defrontiersin.org

Bioanalytical Assays for Molecular Interaction Studies

Understanding how a drug molecule interacts with its biological target is fundamental to pharmacology. Bioanalytical assays provide quantitative data on these interactions, helping to establish structure-activity relationships.

In Vitro Protein Synthesis Inhibition Assays

The primary mechanism of action for erythromycin and its derivatives is the inhibition of bacterial protein synthesis. nih.govmhmedical.com These antibiotics bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. nih.gov This binding event physically blocks the elongation of the growing polypeptide chain, leading to a bacteriostatic effect. nih.gov

In vitro protein synthesis inhibition assays are critical for quantifying the potency of compounds like this compound. These assays typically use a cell-free translation system, which contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes) but lacks a cell wall, allowing for direct testing of the inhibitor. jmb.or.kr

A common approach involves a coupled transcription-translation system, often derived from E. coli, that is programmed to synthesize a reporter protein, such as luciferase or β-galactosidase. jmb.or.kr The activity of the newly synthesized reporter protein can be easily measured using a colorimetric or luminescent readout. By adding varying concentrations of the inhibitor (e.g., this compound) to the reaction, a dose-response curve can be generated. From this curve, a key parameter, the IC₅₀ value (the concentration of inhibitor required to reduce protein synthesis by 50%), can be determined. jmb.or.kr Comparing the IC₅₀ values of different erythromycin derivatives allows researchers to assess how chemical modifications, such as 2'-O-acetylation, affect the molecule's ability to interact with the ribosome and inhibit its function. nih.gov

Ribosome Binding Assays (e.g., Fluorescence Polarization, Surface Plasmon Resonance)

The primary mechanism of action for macrolide antibiotics, including erythromycin and its derivatives, is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. core.ac.uk The affinity of a macrolide for the ribosome is a key determinant of its potency. Advanced biophysical techniques such as fluorescence polarization (FP) and surface plasmon resonance (SPR) are employed to quantify these interactions.

Fluorescence Polarization (FP) is a solution-based technique that measures the binding of a small, fluorescently labeled molecule to a larger, unlabeled partner. In the context of this compound, a fluorescently tagged version of the antibiotic could be used to measure its binding to bacterial ribosomes. When the small, fluorescently labeled macrolide is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the large ribosomal complex, its tumbling is restricted, leading to an increase in fluorescence polarization. This change in polarization can be used to determine the dissociation constant (Kd), a measure of binding affinity. academicoa.comingentaconnect.com Competitive FP assays can also be established where unlabeled this compound competes with a fluorescently labeled erythromycin derivative for ribosome binding, allowing for the determination of its binding affinity. ingentaconnect.com

Surface Plasmon Resonance (SPR) is a label-free technique that monitors binding events in real-time on a sensor surface. In a typical setup, ribosomes are immobilized on the sensor chip, and a solution containing this compound is flowed over the surface. The binding of the antibiotic to the immobilized ribosomes causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. indiaenvironmentportal.org.in While SPR has been used to study the interaction of various antibiotics with serum proteins and ribosomes, specific studies detailing the binding kinetics of this compound to ribosomes are not widely available in the public literature. d-nb.infonih.gov However, the methodology is well-suited for such investigations.

Enzyme Kinetics Studies of Macrolide-Modifying Enzymes

Bacterial resistance to macrolides can be mediated by enzymes that chemically modify the antibiotic, rendering it unable to bind to the ribosome. Two major classes of such enzymes are macrolide phosphotransferases and macrolide esterases. nih.gov

Macrolide phosphotransferases (MPHs) inactivate macrolides by phosphorylating the 2'-hydroxyl group of the desosamine sugar. asm.org The presence of the acetyl group at this position in this compound would likely prevent this modification, suggesting a potential strategy to overcome this resistance mechanism.

Macrolide esterases (Ere) inactivate erythromycin by hydrolyzing the macrolactone ring. ebi.ac.uk Studying the kinetics of these enzymes in the presence of this compound is crucial to determine if it is a substrate, an inhibitor, or if it is unaffected by this resistance mechanism.

Enzyme kinetics studies typically involve incubating the enzyme with varying concentrations of the substrate (in this case, this compound) and measuring the rate of product formation or substrate depletion over time. d-nb.infonih.govnih.govox.ac.uklibretexts.org This data is then used to determine key kinetic parameters such as the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax). libretexts.org The catalytic efficiency of the enzyme for a particular substrate is often expressed as kcat/Km. libretexts.org Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are essential for separating and quantifying the substrate and any resulting metabolites or degradation products from these enzymatic assays.

Principles of Analytical Method Development and Validation in Research

The development and validation of analytical methods are critical to ensure the reliability and accuracy of research data generated for compounds like this compound. nih.gov These principles are universally applicable for the analysis of the compound in various matrices, from simple solutions to complex biological samples.

Selectivity and Specificity Considerations

Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as impurities, degradation products, or matrix components. Specificity is the ultimate degree of selectivity, meaning the method produces a response for only the analyte of interest. academicoa.com

For this compound, a selective HPLC method would be able to separate it from erythromycin A, other erythromycin-related substances, and any potential isomers or degradation products. maxwellsci.com The choice of stationary phase (e.g., C18, polystyrene-divinylbenzene), mobile phase composition (including pH and organic modifiers), and detector (e.g., UV, MS) are all critical factors in achieving the desired selectivity. core.ac.ukmaxwellsci.com For instance, a method developed for erythromycin A oxime successfully separated four related substances using a C18 column and a phosphate (B84403) buffer-acetonitrile mobile phase. maxwellsci.com Mass spectrometry offers a high degree of specificity by monitoring for a specific mass-to-charge ratio of the analyte. nih.gov

Limit of Detection and Quantification in Research Samples

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. ekb.egjfda-online.com These parameters are crucial in research, for example, when measuring low concentrations of the compound in biological tissues or in enzyme kinetic studies. nih.govresearchgate.net

LOD and LOQ are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. ekb.egresearchgate.net For macrolide antibiotics, reported LOD and LOQ values can vary significantly depending on the analytical technique and the sample matrix.

Table 1: Illustrative LOD and LOQ for Macrolide Antibiotics in Various Analytical Methods

MacrolideMethodLODLOQSource
Azithromycin (B1666446)HPLC-UV0.03%- academicoa.com
SpiramycinHPLC-UV0.02%- academicoa.com
AzithromycinSpectrofluorimetry0.01 µg/mL0.04 µg/mL ekb.eg
Erythromycin StearateSpectrofluorimetry1.74 µg/mL5.79 µg/mL ekb.eg
ErythromycinSpectrophotometry0.08 mg/mL0.24 mg/mL jfda-online.com
Erythromycin A (in plasma)LC-MS/MS-4.00 ng/mL nih.gov
Anhydroerythromycin A (in plasma)LC-MS/MS-4.02 ng/mL nih.gov
ErythromycinSpectrophotometry0.96 µg/mL2.92 µg/mL researchgate.net

This table provides examples for various macrolides to illustrate the range of detection and quantification limits achievable with different methods. Specific values for this compound would need to be determined through dedicated validation studies.

Robustness and Reproducibility for Academic Studies

Robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. academicoa.comcore.ac.uk For an HPLC method, these parameters could include the pH of the mobile phase, the percentage of organic solvent, column temperature, and flow rate. academicoa.comcore.ac.uk A robust method for this compound would yield consistent results even with minor fluctuations in these conditions, which is essential for the transfer of methods between different laboratories or for long-term studies. academicoa.com

Reproducibility refers to the ability of a method to produce the same results when performed by different analysts, in different laboratories, or with different equipment. It is a key measure of the method's transferability and is critical for collaborative research and for verifying scientific findings. Precision, often expressed as the relative standard deviation (RSD), is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). academicoa.comnih.gov

Table 2: Example of Precision Data from a Validated HPLC Method for Macrolides

CompoundPrecision LevelConcentration Level% RSDSource
AzithromycinIntra-day (n=3)Low, Medium, High1.1 - 1.5 academicoa.com
Inter-day (n=9)Low, Medium, High1.3 - 1.9 academicoa.com
SpiramycinIntra-day (n=3)Low, Medium, High1.2 - 1.7 academicoa.com
Inter-day (n=9)Low, Medium, High1.4 - 1.8 academicoa.com

This table illustrates typical precision results from a validated HPLC method for macrolide antibiotics. Similar studies would be required to establish the robustness and reproducibility of an analytical method for this compound.

Q & A

Q. What experimental protocols ensure high-yield synthesis of 2'-O-Acetylerythromycin A?

To synthesize this compound, researchers should:

  • Optimize acetylation conditions : Use erythromycin A as the starting material, with acetic anhydride as the acetyl donor under anhydrous conditions (e.g., in pyridine or dimethylformamide).
  • Purification : Employ column chromatography (silica gel, chloroform/methanol gradient) followed by recrystallization to isolate the acetylated product.
  • Purity validation : Confirm chemical structure via 1H^1H-NMR (e.g., acetyl proton signal at δ 2.1–2.3 ppm) and HPLC (≥95% purity threshold) .

Q. How should researchers characterize the structural stability of this compound under varying pH conditions?

  • Spectroscopic analysis : Use UV-Vis spectroscopy to monitor degradation kinetics (e.g., absorbance shifts at 245 nm for macrolide rings).
  • Chromatographic profiling : Compare stability in acidic (pH 3.0), neutral (pH 7.4), and alkaline (pH 9.0) buffers via HPLC-MS to identify hydrolysis byproducts (e.g., deacetylated erythromycin).
  • Thermodynamic studies : Calculate activation energy (EaE_a) for degradation using Arrhenius plots under controlled temperatures .

Q. What in vitro models are suitable for preliminary evaluation of this compound’s antimicrobial efficacy?

  • Bacterial strains : Use standard ATCC strains (e.g., Staphylococcus aureus ATCC 29213) and clinical isolates with documented erythromycin resistance (e.g., Streptococcus pneumoniae with ermB or mefA genes).
  • Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) in cation-adjusted Mueller-Hinton broth under CLSI guidelines. Include erythromycin and azithromycin as comparators .

Advanced Research Questions

Q. How can researchers investigate the metabolic pathways of this compound in human hepatocytes?

  • Microsomal incubations : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Quantify metabolites (e.g., CYP3A4-mediated demethylation products) via LC-MS/MS.
  • Enzyme inhibition assays : Use ketoconazole (CYP3A4 inhibitor) to confirm metabolic pathways.
  • Pharmacokinetic modeling : Calculate intrinsic clearance (ClintCl_{int}) and predict hepatic extraction ratio using the well-stirred model .

Q. What methodologies resolve contradictions in reported MIC values for this compound across bacterial species?

  • Meta-analysis : Aggregate data from multiple studies and apply random-effects models to account for inter-study variability.
  • Variable standardization : Control for factors influencing MICs (e.g., inoculum size, growth medium, incubation time).
  • Mechanistic studies : Correlate MIC discrepancies with bacterial efflux pump activity (e.g., mefE expression) via RT-qPCR .

Q. How can computational and experimental approaches compare ribosomal binding affinities of erythromycin derivatives?

  • Molecular docking : Use cryo-EM structures of bacterial ribosomes (e.g., PDB 6ZQE) to simulate binding interactions of this compound.
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KDK_D, konk_{on}/koffk_{off}) between the compound and 50S ribosomal subunits.
  • Mutagenesis : Engineer ribosomal RNA mutations (e.g., A2058G in 23S rRNA) to assess resistance mechanisms .

Methodological Considerations for Data Analysis

  • Statistical rigor : Report means ± SD with justification for significant figures (e.g., MICs rounded to nearest log2 dilution) .
  • Triangulation : Validate findings using orthogonal methods (e.g., combine MIC assays with time-kill curves for antimicrobial activity) .
  • Ethical reporting : Disclose conflicts of interest and adhere to journal guidelines for data availability .

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.